molecular formula C17H23N5OS B2916522 2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide CAS No. 1436202-11-7

2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide

Cat. No.: B2916522
CAS No.: 1436202-11-7
M. Wt: 345.47
InChI Key: LZVGSJYDLNKEES-UHFFFAOYSA-N
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Description

The compound 2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a pyrimidine-carboxamide derivative characterized by a cyclopropyl group at the 2-position, methyl and methylsulfanyl substituents at the 4- and 6-positions, and a 1,3-dimethylpyrazole ethylamine moiety at the carboxamide nitrogen.

Properties

IUPAC Name

2-cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-9(13-8-22(4)21-10(13)2)19-16(23)14-11(3)18-15(12-6-7-12)20-17(14)24-5/h8-9,12H,6-7H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZVGSJYDLNKEES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C2CC2)SC)C(=O)NC(C)C3=CN(N=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopropyl-N-[1-(1,3-dimethylpyrazol-4-yl)ethyl]-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide is a compound that has gained attention in pharmacology due to its potential biological activities, particularly as a kinase inhibitor. This article summarizes its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Cyclopropyl Group : Contributes to the compound's unique reactivity and interaction with biological targets.
  • Pyrazole Moiety : Known for its diverse biological activities, particularly in inhibiting various enzymes.
  • Pyrimidine Carboxamide : Enhances solubility and potential binding interactions with target proteins.

The molecular formula is C15_{15}H20_{20}N4_{4}S, indicating the presence of sulfur which may play a role in its biological activity.

Kinase Inhibition

The primary focus of research on this compound is its potential as a kinase inhibitor . Kinases are critical in regulating cellular processes such as metabolism, cell division, and apoptosis. Inhibitors of these enzymes can be valuable in treating diseases like cancer and diabetes.

  • Mechanism of Action : Preliminary studies suggest that the compound may interact with specific kinases involved in glucose metabolism, which is crucial for managing conditions like diabetes and its complications.
  • Selectivity : The unique structural features of this compound may enhance its selectivity towards particular kinase targets compared to other similar compounds.

Pharmacological Applications

Research indicates that this compound may be effective in treating:

  • Diabetic Complications : Such as nephropathy and neuropathy, by modulating pathways involved in glucose homeostasis.
  • Inflammatory Diseases : Due to its potential to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory responses .

Synthesis

The synthesis of this compound typically involves cyclization reactions using various catalysts to enhance yields. The reaction pathways often include:

  • Cyclization of 1,3-dicarbonyl compounds with hydrazine derivatives .
  • 1,3-Dipolar cycloaddition reactions , which allow for the formation of pyrazole structures.

Case Studies

Several studies have evaluated the biological activity of similar compounds within the pyrazolo[3,4-b]pyridine family. Key findings include:

  • A study on sulfonamide-containing pyrazole derivatives demonstrated their ability to selectively inhibit COX-2, showcasing the potential for anti-inflammatory applications .
  • Another investigation highlighted the efficacy of certain pyrazole derivatives in managing metabolic disorders by targeting specific kinases involved in insulin signaling pathways.

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
6-(4-Hydroxyphenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridineHydroxyphenyl groupKinase inhibition
3-(1-Ethyl-1H-pyrazol-4-yl)-1lambda4-thiomorpholin-1-oneThiomorpholine ringAntimicrobial properties
6-Cyclopropyl-1-methylpyrazolo[3,4-b]pyridineMethyl substitutionAnticancer activity

This table illustrates how variations in structural features can lead to differing biological activities among related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrimidine/Pyrazole Carboxamide Families

The compound shares structural motifs with pyrimidine- and pyrazole-carboxamide derivatives reported in the literature. Key comparisons include:

Table 1: Substituent Analysis of Selected Carboxamide Derivatives
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Reference
Target Compound Pyrimidine 2-Cyclopropyl, 4-Me, 6-SMe, N-(1-(1,3-dimethylpyrazol-4-yl)ethyl) ~400 (estimated) N/A
II5 Ligand (RCSB PDB) Pyridine 6-Cyclopropyl, 3-(pyrimidin-5-yl)amino, N-(1-(2-methoxyethyl)-5-(methylcarbamoyl)pyrazol-4-yl) 487.52
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Pyrazole 5-Cl, 3-Me, N-(4-cyano-1-phenylpyrazol-5-yl) 402.8

Key Observations :

  • Cyclopropyl vs. Aryl Groups: The target compound’s 2-cyclopropyl group may confer greater conformational rigidity and metabolic resistance compared to aryl-substituted analogs like 3a .
  • Methylsulfanyl (SMe) vs. Chloro (Cl) : The 6-SMe group in the target compound increases lipophilicity (logP) relative to chloro-substituted derivatives (e.g., 3a–3p in ), which could enhance membrane permeability but reduce aqueous solubility .
  • Pyrimidine vs.
Physicochemical and Spectroscopic Properties
Table 2: Comparative Physicochemical Data
Compound Melting Point (°C) Yield (%) Key NMR Shifts (δ, ppm) MS ([M+H]+)
3a 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H) 403.1
3d 181–183 71 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H) 421.0
Target Compound N/A N/A Expected: δ 2.6–3.0 (cyclopropyl CH2), 6.5–8.5 (pyrazole/pyrimidine H) ~400 (est.) N/A

Insights :

  • Higher melting points in chloro- and fluoro-substituted derivatives (e.g., 3d: 181–183°C) suggest stronger intermolecular forces compared to the target compound’s methylsulfanyl group, which may lower crystallinity .

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